molecular formula C6H9NNa2O5 B090211 Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt CAS No. 135-37-5

Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt

Cat. No.: B090211
CAS No.: 135-37-5
M. Wt: 221.12 g/mol
InChI Key: ZTVCAEHRNBOTLI-UHFFFAOYSA-L
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Description

Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt is a versatile chemical compound widely used in various industrial and scientific applications. It is known for its chelating properties, which make it useful in binding metal ions. This compound is often utilized in formulations for detergents, cosmetics, and pharmaceuticals due to its ability to stabilize and enhance the efficacy of active ingredients.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt typically involves the reaction of glycine with chloroacetic acid and ethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

  • Glycine reacts with chloroacetic acid to form N-(carboxymethyl)glycine.
  • N-(carboxymethyl)glycine then reacts with ethanolamine to form N-(carboxymethyl)-N-(2-hydroxyethyl)glycine.
  • The final product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods: In industrial settings, the production process is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the carboxyl groups to alcohols.

    Substitution: The compound can participate in substitution reactions where the hydroxyl or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products:

  • Oxidation can yield glyoxylic acid or glycolic acid derivatives.
  • Reduction can produce alcohol derivatives.
  • Substitution reactions can lead to a variety of functionalized derivatives depending on the reagents used.

Scientific Research Applications

Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt is extensively used in scientific research due to its chelating properties. It is employed in:

    Chemistry: As a chelating agent in analytical chemistry for metal ion detection and quantification.

    Biology: In cell culture media to stabilize metal ions and enhance cell growth.

    Medicine: In pharmaceutical formulations to improve the stability and bioavailability of active ingredients.

    Industry: In detergents and cleaning agents to enhance cleaning efficiency by binding metal ions that can interfere with surfactants.

Mechanism of Action

The primary mechanism by which Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt exerts its effects is through chelation. It binds to metal ions via its carboxyl and hydroxyl groups, forming stable complexes. This chelation prevents metal ions from participating in unwanted side reactions, thereby stabilizing formulations and enhancing the efficacy of active ingredients.

Comparison with Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications but a different molecular structure.

    Nitrilotriacetic acid (NTA): Similar in function but with a different chelating efficiency and stability profile.

Uniqueness: Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt is unique due to its specific combination of glycine, carboxymethyl, and hydroxyethyl groups, which provide a balance of chelating strength and biocompatibility. Unlike EDTA, it is often preferred in applications where a milder chelating agent is required.

This compound’s versatility and effectiveness in various applications make it a valuable tool in both industrial and research settings.

Properties

IUPAC Name

disodium;2-[carboxylatomethyl(2-hydroxyethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5.2Na/c8-2-1-7(3-5(9)10)4-6(11)12;;/h8H,1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVCAEHRNBOTLI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NNa2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93-62-9 (Parent)
Record name Disodium 2-hydroxyethyliminodi(acetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8042008
Record name Disodium 2-hydroxyethyliminodi(acetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-37-5
Record name Disodium 2-hydroxyethyliminodi(acetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2-hydroxyethyliminodi(acetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2-hydroxyethyliminodi(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DISODIUM HYDROXYETHYLIMINODIACETATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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